molecular formula C41H48N6O5 B15182118 Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate CAS No. 84100-09-4

Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate

Cat. No.: B15182118
CAS No.: 84100-09-4
M. Wt: 704.9 g/mol
InChI Key: FZJDCXGDAFKMJY-UHFFFAOYSA-N
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Description

Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate typically involves multiple steps. The initial step often includes the preparation of the indole nucleus, followed by the introduction of the p-methoxyphenyl group and the formation of the hydrazono linkage. The final step involves the reaction with carbonate to form the desired compound. Common reagents used in these reactions include p-methoxybenzaldehyde, hydrazine derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(2-(((p-methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium) carbonate include other indole derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

84100-09-4

Molecular Formula

C41H48N6O5

Molecular Weight

704.9 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;carbonate

InChI

InChI=1S/2C20H23N3O.CH2O3/c2*1-20(2)17-7-5-6-8-18(17)23(3)19(20)14-22-21-13-15-9-11-16(24-4)12-10-15;2-1(3)4/h2*5-12,14H,13H2,1-4H3;(H2,2,3,4)

InChI Key

FZJDCXGDAFKMJY-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/NCC3=CC=C(C=C3)OC)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=N/NCC3=CC=C(C=C3)OC)C.C(=O)([O-])[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.C(=O)([O-])[O-]

Origin of Product

United States

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